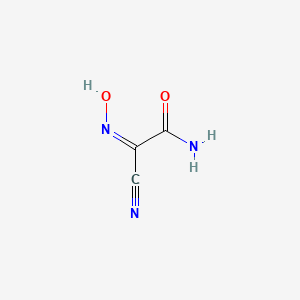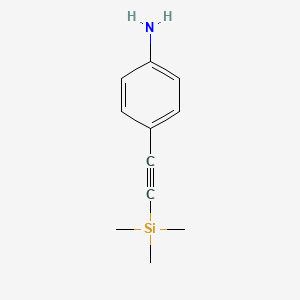
4-((Trimethylsilyl)ethynyl)aniline
概要
説明
4-((Trimethylsilyl)ethynyl)aniline is a derivative of 4-ethynylaniline . It is also known as p-ethynylaniline, which is a terminal alkyne . The molecular weight of this compound is 189.33 g/mol .
Synthesis Analysis
The synthesis of 2-ethynylaniline derivatives, such as 4-((Trimethylsilyl)ethynyl)aniline, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The molecular structure of 4-((Trimethylsilyl)ethynyl)aniline is represented by the linear formula C11H15NSi .Chemical Reactions Analysis
The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has been reported . This suggests that 4-((Trimethylsilyl)ethynyl)aniline may also undergo similar reactions.Physical And Chemical Properties Analysis
4-((Trimethylsilyl)ethynyl)aniline is a solid substance . It has a melting point range of 89.0 to 93.0 °C .科学的研究の応用
Application 1: Anti-Interference Ochratoxin A Detection
- Summary of the Application : This compound is used in a highly sensitive and specific aptasensor for the anti-interference detection of Ochratoxin A (OTA), a naturally occurring mycotoxin that is one of the most toxic contaminants in dairy products, crops, and alcoholic beverages .
- Methods of Application : In this aptasensor, 4-((Trimethylsilyl)ethynyl)aniline is employed as an anti-interference Raman reporter to provide a sharp Raman peak (1998 cm −1) in the silent region, which could avoid the interference of food bio-molecules in 600–1800 cm −1. 4-TEAE and OTA-aptamer are assembled on Au NPs to serve as anti-interference SERS probes .
- Results or Outcomes : Under the optimum condition, the aptasensor presented a linear response for OTA detection in the range of 0.1–40 nM, with low detection limits of 30 pM. The aptasensor was successfully applied to quantify OTA in soybean, grape, and milk samples .
Application 2: Voltammetric Determination of Pesticides
- Summary of the Application : This compound is used in a novel BODIPY-phthalocyanine-SWCNT hybrid platform for the sensitive, simple, and fast voltammetric determination of pesticides in juice samples .
Application 3: Synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide
- Summary of the Application : This compound is used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide .
Application 4: Synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one
- Summary of the Application : This compound is used in the synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
Application 5: Synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide
- Summary of the Application : This compound is used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide .
Application 6: Synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one
Safety And Hazards
4-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), washing skin thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and getting medical advice/attention if skin or eye irritation occurs (P332 + P313, P337 + P313) .
特性
IUPAC Name |
4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTZIDLXGXGNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453409 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trimethylsilyl)ethynyl)aniline | |
CAS RN |
75867-39-9 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Trimethylsilyl)ethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


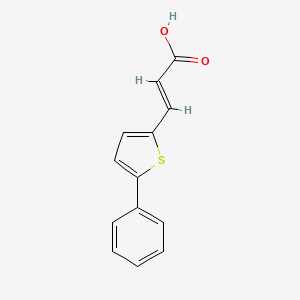
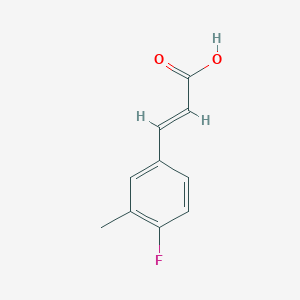


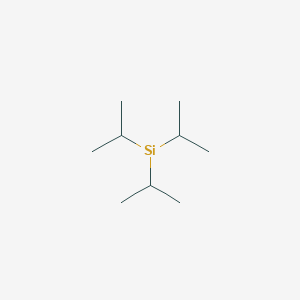



![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)
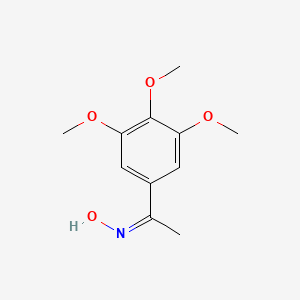
![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)
